(1-Methylcyclopent-2-en-1-yl)methanol
Overview
Description
(1-Methylcyclopent-2-en-1-yl)methanol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a cyclopentene ring with a methyl group and a hydroxymethyl group attached to it
Preparation Methods
The synthesis of (1-Methylcyclopent-2-en-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopent-2-en-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial production methods may involve the catalytic hydrogenation of 1-methylcyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
(1-Methylcyclopent-2-en-1-yl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions include 1-methylcyclopent-2-en-1-one, 1-methylcyclopentanol, and 1-methylcyclopent-2-en-1-yl chloride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Methylcyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
(1-Methylcyclopent-2-en-1-yl)methanol can be compared with other similar compounds such as:
1-Methylcyclopentanol: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and applications.
1-Methylcyclopent-2-en-1-one: The ketone form of the compound, which is more reactive towards nucleophiles and can undergo different chemical transformations.
2-Cyclopentene-1-methanol: This compound has a similar structure but with the hydroxymethyl group attached to a different position on the cyclopentene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylcyclopent-2-en-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2,4,8H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJFFJPKSJOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546869 | |
Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-54-4 | |
Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.